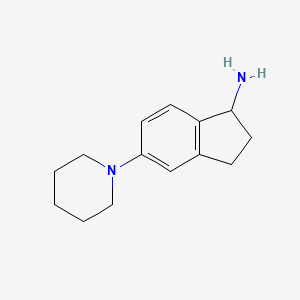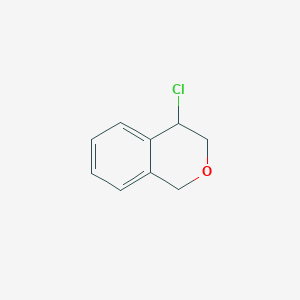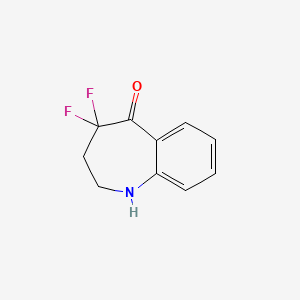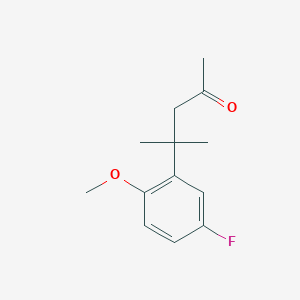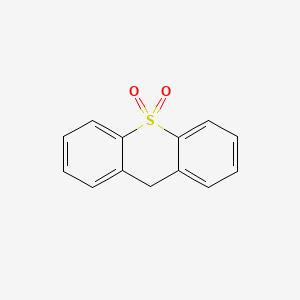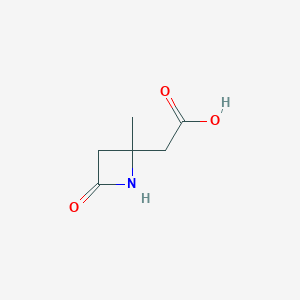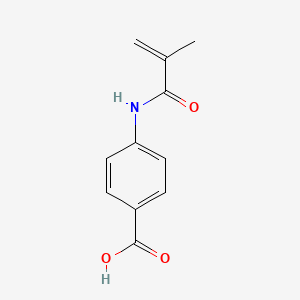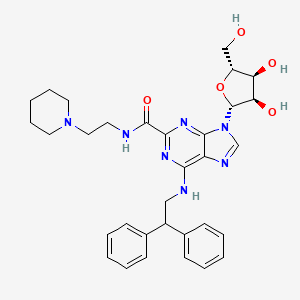
4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that features a pyrazolone core with phenyl and pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazones with diketones. One common method involves the reaction of phenylhydrazine with 2-acetylpyridine under acidic conditions to form the desired pyrazolone ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid at reflux temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydropyrazolone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-5-one
- 4-Phenyl-2-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one
- 4-Phenyl-2-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
4-Phenyl-2-(pyridin-2-yl)-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
101799-77-3 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-phenyl-2-pyridin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H11N3O/c18-14-12(11-6-2-1-3-7-11)10-16-17(14)13-8-4-5-9-15-13/h1-10,16H |
InChI Key |
LYWNGHPPMABTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
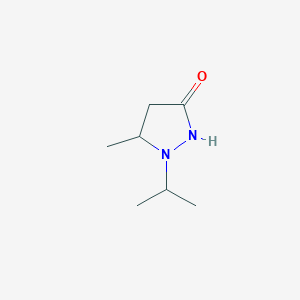
![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)
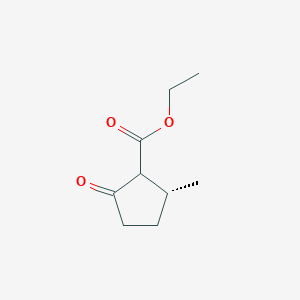
![8-Fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8706820.png)

